molecular formula C22H20N2O4 B2367470 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide CAS No. 955825-86-2

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide

Cat. No. B2367470
CAS RN: 955825-86-2
M. Wt: 376.412
InChI Key: CKSKYOPLEGIFCP-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EDBI and is known to have various biochemical and physiological effects. In

Scientific Research Applications

Biodistribution and Antitumor Activity

Research by Uglea et al. (2005) focused on synthesizing new polymers with antitumor activity by conjugating ethyl p-aminobenzoate and N-hydroxy-2,3-dihydroxybenzamide onto carboxymethylcellulose. This study demonstrated prolonged half-life in serum, accumulation in solid tumors, and inhibition of tumor growth due to the enhanced permeability and retention effect, suggesting a potential area where similar complex benzamides could be applied (Uglea et al., 2005).

Synthesis and Characterization of Novel Polyimides

Butt et al. (2005) synthesized new diamines, including 4,4-(aminophenyloxy) phenyl-4-aminobenzamide, which were then polymerized with various anhydrides to produce polyimides with high thermal stability and solubility in organic solvents. This research outlines the process of creating materials with potential applications in electronics and aerospace, indicating the versatility of benzamide derivatives in material science (Butt et al., 2005).

Development of Serotonin-3 Receptor Antagonists

Harada et al. (1995) conducted structure-activity relationship studies on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)benzamide derivatives as serotonin-3 receptor antagonists. Their work led to the identification of potent compounds for the treatment of chemotherapy-induced nausea and vomiting, demonstrating the therapeutic potential of benzamide derivatives in addressing specific serotonin receptor-mediated conditions (Harada et al., 1995).

Discovery of Aldose Reductase Inhibitors

Van Zandt et al. (2005) discovered a series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid aldose reductase inhibitors, including 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat), for the treatment of chronic diabetic complications. This highlights the role of complex benzamides in developing treatments for conditions related to diabetes (Van Zandt et al., 2005).

properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-4-24-18-10-9-17(14-6-5-7-15(20(14)18)22(24)26)23-21(25)16-12-13(27-2)8-11-19(16)28-3/h5-12H,4H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSKYOPLEGIFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=C(C=CC(=C4)OC)OC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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